molecular formula C19H19N3O3S B11447981 N-cyclopentyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-cyclopentyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11447981
M. Wt: 369.4 g/mol
InChI Key: NRZBDKVXJLURJH-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE is a complex organic compound belonging to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a cyclopentyl group, a phenyl group, and a thienopyrimidine core. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-CYCLOPENTYL-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE include other thienopyrimidine derivatives such as:

Uniqueness

The uniqueness of N-CYCLOPENTYL-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE lies in its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-cyclopentyl-2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C19H19N3O3S/c23-16(20-13-6-4-5-7-13)12-21-15-10-11-26-17(15)18(24)22(19(21)25)14-8-2-1-3-9-14/h1-3,8-11,13H,4-7,12H2,(H,20,23)

InChI Key

NRZBDKVXJLURJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3

Origin of Product

United States

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